Product packaging for 1,2-Dicyclohexylethane(Cat. No.:CAS No. 3321-50-4)

1,2-Dicyclohexylethane

Cat. No.: B1329587
CAS No.: 3321-50-4
M. Wt: 194.36 g/mol
InChI Key: IBLVSWYGUFGDMF-UHFFFAOYSA-N
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Description

Significance of 1,2-Dicyclohexylethane and its Analogues in Contemporary Chemistry and Materials Science

The significance of this compound extends from its direct applications to the pivotal roles played by its functionalized analogues. The parent compound is noted for its high thermal stability and a low viscosity index, making it a valuable component in the formulation of specialized lubricants and as a solvent. ontosight.ai Furthermore, its structure is utilized in the production of certain polymers. ontosight.ai

The true versatility of the this compound core is unlocked in its derivatives, where the addition of functional groups transforms it into a valuable building block for more complex molecules. Analogues such as this compound-1,2-diol and, notably, chiral diamines like (1S,2S)-1,2-dicyclohexylethane-1,2-diamine, are of great importance in asymmetric synthesis. nih.gov These chiral diamines are employed as ligands in catalytic processes designed to produce enantiomerically pure compounds, which are critical in the development of pharmaceuticals and agrochemicals. The defined stereochemistry of these analogues allows for precise control over chemical reactions, leading to the desired molecular architecture in the final product.

Overview of Distinctive Structural Features and Derived Scaffolds in Academic Studies

The concept of a molecular scaffold is central to modern organic chemistry and drug discovery, referring to a core structure upon which various functional groups can be systematically attached. mdpi.comwiley-vch.de this compound represents a fundamental scaffold, providing a rigid and well-defined three-dimensional arrangement of its two cyclohexane (B81311) rings. ontosight.ai This inherent structure is a key feature, dictating the spatial orientation of any appended chemical moieties.

Academic research heavily utilizes scaffolds derived from this compound by introducing functional groups to create specialized building blocks. The resulting structures, such as (1R,2R)-1,2-dicyclohexylethane-1,2-diol and its diamine counterparts, are not merely derivatives but are themselves powerful scaffolds for further chemical elaboration. nih.govsigmaaldrich.com

The most distinctive feature of these derived scaffolds is often their chirality. The specific stereoisomers, such as the (1R,2R) or (1S,2S) configurations, provide a chiral environment that can direct the formation of new stereocenters in a predictable manner. nih.gov This makes them indispensable tools in asymmetric catalysis and the synthesis of complex, stereochemically defined target molecules. researchgate.net The rigid backbone of the dicyclohexylethane unit ensures that the functional groups are held in a fixed orientation, which is crucial for their effectiveness in these applications.

Table 2: Key Scaffolds Derived from this compound and Their Research Applications

Scaffold Name CAS Number Core Structural Feature Primary Application in Research
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine 179337-54-3 Chiral diamine on an ethane (B1197151) bridge between two cyclohexane rings. Used as a chiral ligand in asymmetric synthesis and as a building block for biologically active molecules.
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol 120850-92-2 alfa-chemistry.com Chiral diol on an ethane bridge between two cyclohexane rings. nih.gov Building block in enantioselective synthesis and catalysis. nih.govalfa-chemistry.com
1,2-Dicyclohexyl-ethane-1,2-diol (racemic) 156557-48-1 sigmaaldrich.com Diol functional groups on the ethane linker. sigmaaldrich.com Used as a general building block in synthetic chemistry. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26 B1329587 1,2-Dicyclohexylethane CAS No. 3321-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylethylcyclohexane
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InChI

InChI=1S/C14H26/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-12H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBLVSWYGUFGDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H26
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DSSTOX Substance ID

DTXSID70186860
Record name 1,2-Dicyclohexylethane
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Molecular Weight

194.36 g/mol
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CAS No.

3321-50-4
Record name 1,1′-(1,2-Ethanediyl)bis[cyclohexane]
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Record name 1,2-Dicyclohexylethane
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Record name 1,2-Dicyclohexylethane
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Record name 1,2-Dicyclohexylethane
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Advanced Synthetic Methodologies for 1,2 Dicyclohexylethane and Its Derivatives

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of saturated carbocycles from aromatic precursors. This approach is central to producing 1,2-dicyclohexylethane from corresponding aromatic compounds like stilbene (B7821643) or diphenylacetylene (B1204595).

Selective Hydrogenation of Aromatic Precursors (e.g., Stilbene, Diphenylacetylene)

The complete hydrogenation of aromatic precursors such as stilbene and diphenylacetylene is a direct route to this compound. The process typically involves a two-step reduction where the olefinic or acetylenic bond is first saturated to form 1,2-diphenylethane (B90400), followed by the hydrogenation of both phenyl rings.

In the case of stilbene , selective reduction of the central double bond to produce 1,2-diphenylethane can be achieved under milder conditions than the subsequent arene hydrogenation. For instance, using a Platinum on carbon (Pt/C) catalyst in the presence of iron (Fe) powder at 60°C with 2-propanol as a hydrogen source yields 1,2-diphenylethane in 98% isolated yield. researchgate.net To achieve the fully saturated this compound, more forcing conditions are necessary to reduce the aromatic rings. researchgate.net

For diphenylacetylene , the hydrogenation process is more complex, involving multiple potential products. The initial step is the semi-hydrogenation to either (Z)-stilbene or (E)-stilbene, which can then be further hydrogenated to 1,2-diphenylethane, and finally to this compound. nih.govresearchgate.netresearchgate.net The selectivity towards a specific alkene isomer is highly dependent on the catalyst and reaction conditions. For example, using a nickel-based catalyst system can yield (Z)-stilbene with high selectivity (>99:1 Z/E). researchgate.net Subsequent hydrogenation of the stilbene intermediate leads to the desired saturated product. researchgate.net A study utilizing a Pd/NHC catalytic system investigated the evolution of the catalyst during the semi-hydrogenation of 1,2-diphenylacetylene, noting the formation of palladium nanoparticles that influence selectivity. ananikovlab.ru

Investigation of Catalyst Systems (e.g., Rhodium-based, Platinum on Carbon-Iron)

The choice of catalyst is critical for the efficient and selective hydrogenation of aromatic precursors to this compound. Researchers have investigated various systems to optimize yield, selectivity, and reaction conditions.

Rhodium-based catalysts are highly effective for the hydrogenation of aromatic rings. sigmaaldrich.com Specifically, Cyclic (Amino)(Alkyl)Carbene (CAAC)-rhodium complexes have been identified as efficient and selective catalysts that can operate in a single step to produce cis-configured cyclohexane (B81311) moieties. tcichemicals.comtcichemicals.com These catalysts exhibit tolerance to various functional groups, which is advantageous for the synthesis of complex derivatives. tcichemicals.comtcichemicals.com An adaptive rhodium-based catalyst has also been developed that can control the hydrogenation network of nitroarenes, showcasing the tunability of rhodium systems. nih.gov

Platinum on carbon (Pt/C) is a classical and versatile hydrogenation catalyst. wikipedia.orgheegermetal.com It is widely used for various hydrogenation reactions, including the reduction of aromatic compounds. wikipedia.org To enhance its activity and selectivity, Pt/C is often used in combination with other metals. A notable example is the Platinum on Carbon-Iron (Pt/C-Fe) system. The addition of metallic iron as a co-catalyst has been shown to be essential for promoting the reduction of stilbene using 2-propanol/water as the hydrogen source. researchgate.net In a related application, an iron-platinum catalyst on Vulcan carbon (FePt/VC) demonstrated superior electrocatalytic activity for both oxygen reduction and hydrogen oxidation compared to standard Pt/VC, indicating the synergistic benefits of combining iron and platinum. mdpi.com Bimetallic catalysts, such as platinum-palladium on carbon, are also noted for their high activity and stability in hydrogenation reactions. heegermetal.comresearchgate.net

PrecursorCatalyst SystemHydrogen SourceKey FindingsReference
Stilbene10% Pt/C, Fe powder2-Propanol/H₂OSelective reduction of olefin at 60°C to yield 1,2-diphenylethane (98%). Further reduction to this compound requires more stringent conditions. researchgate.net
DiphenylacetyleneNiCo/Mesoporous CarbonNaBH₄Achieved 71.5% conversion of diphenylacetylene with 87.1% selectivity for cis-stilbene (B147466) at 50°C. nih.govtubitak.gov.tr
DiphenylacetyleneNi(NO₃)₂·6H₂OH₂ (30 bar)Forms active nanoparticles effective for semi-hydrogenation with high selectivity for Z-alkene (>99:1 Z/E). researchgate.net
Aromatic RingsCAAC-Rhodium ComplexesH₂Efficient and highly selective for cis-hydrogenation of aromatic rings while retaining other functional groups. tcichemicals.comtcichemicals.com

Utilization of Novel Hydrogen Sources in Catalytic Processes

While molecular hydrogen (H₂) is the most common reducing agent in catalytic hydrogenation, its flammable and explosive nature necessitates specialized handling. nih.gov Consequently, research has focused on alternative, safer, and more convenient hydrogen donors for catalytic transfer hydrogenation. mdpi.com

Sodium borohydride (B1222165) (NaBH₄) has been used as a hydrogen source for the selective hydrogenation of diphenylacetylene to cis-stilbene in the presence of a NiCo bimetallic catalyst. nih.gov The reaction proceeds under mild conditions (50°C), with NaBH₄ providing the necessary hydrogen for the reduction. nih.govtubitak.gov.tr

Alcohols , such as 2-propanol (isopropanol), are effective and widely available hydrogen donors. mdpi.com The Pt/C-Fe catalyzed reduction of stilbene successfully utilizes a mixture of 2-propanol and water as the hydrogen source, avoiding the need for H₂ gas. researchgate.net Secondary alcohols like 2-propanol are often preferred due to their efficiency and the benign nature of the acetone (B3395972) byproduct. mdpi.com Other alcohols like methanol (B129727) and glycerol (B35011) have also been explored as hydrogen sources in various catalytic transfer hydrogenation reactions. mdpi.com

Formic acid is another valuable hydrogen donor that can facilitate irreversible hydrogenation, preventing reverse reactions. mdpi.com It has been used with various catalysts, including palladium and iron-based systems, for the transfer hydrogenation of a wide range of compounds. mdpi.com The reusability of catalysts with formic acid has also been demonstrated, adding to its practical appeal. mdpi.com

Organometallic and Stereoselective Approaches

Organometallic reagents and stereoselective methods provide powerful tools for constructing complex molecules with high degrees of regio- and stereocontrol, including derivatives of this compound.

Grignard Reagent-Mediated Syntheses and Optimization

Grignard reagents (R-MgX) are highly versatile organometallic compounds used for forming new carbon-carbon bonds. While not a direct route to this compound itself, they are instrumental in synthesizing substituted precursors and derivatives. For example, Grignard reagents can be added to β-dicarbonyl compounds like 2,4-pentanedione to prepare β-hydroxyketones, which are valuable synthetic intermediates. researchgate.net

A practical and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives was developed using the addition of various Grignard reagents to 4-amino-2-chloronicotinonitrile. nih.gov This methodology demonstrates the robustness of Grignard reactions in constructing complex heterocyclic scaffolds, which could be further modified to include cyclohexyl groups. The optimization of these reactions often involves screening solvents (e.g., diethyl ether vs. THF) and adjusting reaction times and temperatures to maximize yields. nih.gov The in situ Grignard metalation method (iGMM) offers a convenient one-pot procedure for preparing cyclopentadienylmagnesium bromides, highlighting modern advancements in Grignard reagent synthesis. nih.gov

Enantioselective Preparation of Chiral this compound-1,2-diols

The synthesis of chiral molecules, particularly diols, is of great importance in pharmaceuticals and materials science. Creating chiral diol derivatives of the this compound scaffold requires sophisticated asymmetric synthesis techniques. Chiral 1,2-diols are valuable building blocks for complex targets. nih.gov

One powerful strategy is the asymmetric ring opening/cross metathesis (AROCM) of meso cyclobutenes. Using a cyclometallated chiral-at-Ru catalyst, cis-dioxygenated cyclobutenes can be transformed into 1,2-anti diol fragments with excellent enantioselectivity (89–99% ee). nih.gov This method consolidates the transformation into a single step and generates a versatile diene intermediate. nih.gov

Another important approach involves the asymmetric reduction of keto alcohols. Chiral 1,3-diols have been synthesized with high enantiomeric purity (>99% ee) through a two-step process. nih.gov First, an asymmetric aldol (B89426) reaction using a proline-derived organocatalyst generates chiral 1,3-keto alcohols. nih.gov In the second step, these keto alcohols are reduced using chiral oxazaborolidine reagents (like CBS-oxazaborolidine complexes) to selectively form the second stereogenic center, yielding the desired chiral diol. nih.gov While this example produces 1,3-diols, the principle of asymmetric reduction of a suitable keto-alcohol precursor could be adapted for the synthesis of chiral this compound-1,2-diols.

MethodologyCatalyst/ReagentSubstrate TypeKey OutcomeReference
Asymmetric Ring Opening/Cross Metathesis (AROCM)Cyclometallated chiral-at-Ru complexcis-Dioxygenated cyclobutenesSynthesis of 1,2-anti diols with high enantioselectivity (89–99% ee). nih.gov
Asymmetric Aldol Reaction followed by Asymmetric ReductionProline-derived organocatalyst; Chiral oxazaborolidine reagentsAldehydes/Ketones to form keto alcohols, then reductionSynthesis of chiral 1,3-diols with very high enantiomeric purity (>99% ee). nih.gov

Biomass Conversion Pathways to this compound Analogues

The conversion of biomass into valuable chemicals represents a cornerstone of modern biorefinery concepts, aiming to replace petroleum-based feedstocks with renewable resources. nih.govresearchgate.net Lignin (B12514952), the most abundant aromatic polymer in nature, is a primary component of lignocellulosic biomass and stands out as a promising raw material for producing aromatic and cyclic hydrocarbons. rsc.orgresearchgate.net Its complex, heterogeneous structure, however, necessitates advanced catalytic strategies for effective valorization. youtube.com The transformation of lignin typically involves two main stages: depolymerization to break down the polymer into smaller, manageable molecules, followed by the hydrodeoxygenation (HDO) of these derived fractions to remove oxygen and produce stable hydrocarbons. encyclopedia.pub

Hydrodeoxygenation (HDO) is a critical catalytic process for upgrading lignin-derived phenolic compounds into high-quality liquid fuels and chemical feedstocks. nih.gov The process is complex, involving multiple reaction pathways such as hydrogenation, hydrogenolysis, and deoxygenation to cleave C-O bonds and remove oxygen atoms, often in the form of water. encyclopedia.pub A significant challenge in lignin HDO is controlling the reaction to achieve selective bond cleavage without over-hydrogenating to undesired products. rsc.org

The production of this compound analogues from lignin is conceptually based on the selective conversion of specific dimeric substructures present within the lignin polymer. rsc.org Research has shown that it is possible to selectively cleave the prevalent ether (C-O-C) bonds in lignin while leaving certain carbon-carbon (C-C) linkages intact. rsc.org This targeted depolymerization releases dimeric units that retain the core carbon skeleton necessary to form higher carbon number cycloalkanes. rsc.org

Specifically, the β-5 and β-1 substructures within the lignin framework are considered direct precursors to this compound analogues. rsc.org Once these dimeric fragments are liberated from the lignin polymer, they undergo HDO. This step involves the saturation of the aromatic rings and the removal of any remaining oxygen-containing functional groups (like hydroxyl or methoxy (B1213986) groups) to yield the final saturated cycloalkane product. rsc.orgrsc.org

The efficacy of this conversion relies heavily on the catalyst system. Dual-function catalysts are typically employed, combining a noble metal for hydrogenation and hydrogenolysis with an acidic support for deoxygenation and C-O bond cleavage. acs.org A notable system involves a Ruthenium (Ru) catalyst on an acidic zeolite support (like H+-Y), which can effectively break down the lignin polymer and catalyze the HDO of the resulting fragments. rsc.org

To demonstrate this pathway, studies have been conducted on lignin model compounds that represent the key C-C linkages. The hydrodeoxygenation of 1,2-diphenylethane, a model for the β-5 and β-1 derived dimers, has been shown to produce this compound with very high selectivity. rsc.org This confirms that under controlled conditions, the aromatic rings can be fully hydrogenated without significant cleavage of the crucial ethyl bridge connecting them. rsc.org

Table 1: Hydrodeoxygenation of a Lignin Model Compound

This table presents the results from the hydrodeoxygenation of 1,2-diphenylethane, a model compound representing lignin substructures that can be converted to this compound.

SubstrateCatalyst SystemProductSelectivityMinor Product
1,2-DiphenylethaneRu/Al₂O₃ + H⁺-Y ZeoliteThis compound95.5%Bicyclohexane (3.4%)

Data sourced from research on the catalytic conversion of lignin into jet fuel-range hydrocarbons. rsc.org

The results indicate that the C-C bonds within the aromatic rings and the ethyl linker are largely stable under the reaction conditions, whereas the aromaticity is eliminated through hydrogenation. rsc.org This selective conversion of lignin-substructure-based dimers directly generates hydrocarbons, such as this compound analogues, that fall within the jet fuel range, highlighting a promising route for lignin valorization. rsc.org

Stereochemistry, Conformational Analysis, and Supramolecular Organization of 1,2 Dicyclohexylethane Derivatives

Conformational Preferences and Isomerism within the Dicyclohexylethane Framework

The conformational landscape of 1,2-dicyclohexylethane derivatives is primarily dictated by the rotational freedom around the central carbon-carbon bond and the steric hindrance imposed by the bulky cyclohexyl groups.

Analysis of Newman Projections and Stable Rotamers

The analysis of Newman projections along the central C-C bond is essential for understanding the spatial arrangement of the cyclohexyl substituents and identifying the most stable rotamers. For derivatives such as S,S-1,2-dicyclohexylethane-1,2-diol, crystallographic studies have identified distinct conformations in the solid state.

In the crystal structure of the enantiopure S,S-1,2-dicyclohexylethane-1,2-diol, which has four molecules in the asymmetric unit (Z' = 4), two different conformations are observed. One conformation is identical to that found in the racemic compound. nih.govresearchgate.net The other is a higher energy conformation. nih.govresearchgate.net This indicates that even in the solid state, multiple rotamers can be present, influenced by the packing forces within the crystal.

The conformations observed in the Z' = 4 and Z' = 1 structures of S,S-1,2-dicyclohexylethane-1,2-diol can be visualized through Newman projections. For molecules A and C in the Z' = 4 structure and the single independent molecule in the Z' = 1 structure, a specific conformation is adopted. researchgate.net A different conformation is found for molecules B and D of the Z' = 4 structure. researchgate.net

StructureMoleculeConformation
Z' = 4A and CConformation 1
Z' = 4B and DConformation 2 (higher energy)
Z' = 1 (racemic)Single moleculeConformation 1

This table illustrates the different conformations of S,S-1,2-dicyclohexylethane-1,2-diol found in its crystal structures.

Crystal Engineering and Solid-State Chemistry of Chiral Derivatives

The solid-state behavior of chiral derivatives of this compound provides a compelling case study in crystal engineering, where intermolecular forces are harnessed to design and understand crystalline materials.

Investigation of Racemic Compounds versus Enantiopure Crystals

A comparative analysis of the racemic compound and the enantiopure crystals of this compound-1,2-diol reveals significant differences in their solid-state properties. The structures of both the enantiopure S,S-1,2-dicyclohexylethane-1,2-diol and its racemic compound have been determined at both 295 K and 173 K. nih.gov A striking observation is that the crystals of the enantiopure material are more than 4% denser than the crystals of the racemic compound. nih.govresearchgate.net This is a notable finding as it presents an exception to a well-known generalization in stereochemistry.

Crystalline FormRelative DensityThermodynamic Stability (based on melting point)
Enantiopure S,S-1,2-dicyclohexylethane-1,2-diolDenserLess stable
Racemic this compound-1,2-diolLess denseMore stable

This table summarizes the comparison of density and stability between the enantiopure and racemic forms of this compound-1,2-diol.

Exceptions and Generalizations of Wallach's Rule in Dicyclohexylethane Systems

Wallach's rule states that racemic crystals are typically denser and more stable (having a higher melting point) than their chiral counterparts. researchgate.net The case of this compound-1,2-diol provides a striking exception to this rule. nih.govresearchgate.net While the enantiopure crystals are denser, the melting points indicate that the less dense racemic compound is considerably more stable. nih.govresearchgate.net

This apparent contradiction is explained by the molecular conformations within the crystal lattices. The enantiopure crystals contain molecules in a higher energy conformation in addition to the lower energy one, and the hydrogen-bonding network is strained. nih.govresearchgate.net This leads to a situation where the enantiopure material is denser but thermodynamically less stable than the racemic form. This finding in the this compound system has contributed to a more nuanced understanding of the factors governing the packing of chiral molecules in crystals. researchgate.net

Chiral Recognition and Stereochemical Control at the Molecular Level

The rigid and well-defined stereochemistry of the this compound scaffold has been exploited in the design of sophisticated host molecules for the purpose of chiral recognition and in the development of chiral directors for asymmetric synthesis. The conformational constraints imposed by the cyclohexane (B81311) rings, coupled with the specific spatial arrangement of functional groups appended to the ethane (B1197151) bridge, allow for the creation of unique chiral pockets and environments that can effectively discriminate between enantiomers of guest molecules.

A notable example of this application is found in the development of fluorescent sensors for the recognition of chiral acids. Researchers have successfully incorporated the chiral (1R,2R)- or (1S,2S)-cyclohexane-1,2-diamine moiety into larger macrocyclic structures to create highly effective and enantioselective fluorescent sensors. These sensors are designed to exhibit a significant change in their fluorescence properties upon binding with a chiral guest molecule, with the magnitude of the change being dependent on the stereochemical match between the host and the guest.

One such system involves a bisbinaphthyl macrocycle incorporating the cyclohexane-1,2-diamine unit. nih.gov The design of this host molecule, (S)-5, is predicated on its ability to form a structurally rigid complex with a guest molecule through multiple hydrogen bonding interactions. nih.gov The interaction with a chirality-matched α-hydroxycarboxylic acid, such as (S)-mandelic acid, induces a significant fluorescence enhancement. nih.gov This enhancement is attributed to the suppression of photo-induced electron transfer (PET) quenching, a process where the nitrogen atoms of the diamine moiety would otherwise quench the fluorescence of the binaphthyl fluorophores. nih.gov The binding of the carboxylic acid proton to the nitrogen atoms of the host inhibits this PET process, thereby "turning on" the fluorescence. nih.gov

The enantioselectivity of the recognition process is evident from the differential fluorescence response observed with the two enantiomers of a chiral acid. For instance, the interaction of sensor (S)-5 with the (S)-enantiomer of mandelic acid results in a substantially greater fluorescence enhancement compared to its interaction with the (R)-enantiomer. nih.gov This high degree of stereochemical control is a direct consequence of the well-defined chiral cavity created by the host molecule, which allows for a more stable and favorable binding arrangement with one enantiomer over the other.

The effectiveness of these cyclohexane-1,2-diamine-based sensors has been demonstrated with a variety of chiral acids, including α-hydroxycarboxylic acids and N-protected amino acids, showcasing their potential for the rapid analysis of enantiomeric compositions. nih.gov

Host MoleculeGuest Molecule (Chiral Acid)Fluorescence Enhancement Factor
(S)-5 (Cyclohexane-1,2-diamine-based bisbinaphthyl macrocycle)(S)-Mandelic Acid> 20-fold
(S)-5 (Cyclohexane-1,2-diamine-based bisbinaphthyl macrocycle)(S)-Hexahydromandelic Acid> 80-fold
Data sourced from a study on enantioselective fluorescent recognition. nih.gov

Furthermore, derivatives such as (R,R)-1,2-Dicyclohexylethane-1,2-diol have been identified as superior chiral directors in asymmetric synthesis, particularly in reactions involving boronic esters. nih.gov This highlights the utility of the this compound framework not only in molecular recognition but also in exerting stereochemical control during chemical transformations, guiding the formation of a specific enantiomer of the product.

Computational and Theoretical Chemistry Studies of 1,2 Dicyclohexylethane

Quantum Mechanical Approaches (e.g., Density Functional Theory)

Quantum mechanical methods are fundamental in computational chemistry for predicting molecular behavior at the atomic level. idosr.org By solving the Schrödinger equation, these methods provide detailed information about the electronic structure, energy, and other properties of molecules. idosr.orgresearchgate.net Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems, including atoms and molecules. idosr.orgyoutube.com It simplifies the complexity of many-electron systems, making it a versatile tool for a wide range of applications in chemistry. idosr.orgresearchgate.net

Quantum chemical methods are employed to analyze the electronic behavior of molecules. For instance, Frontier Molecular Orbital (FMO) analysis, which includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), helps in understanding the electronic density distribution and intramolecular charge transfer. nih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining the stability of a compound. nih.gov

Another important aspect is the molecular electrostatic potential (MEP), which identifies the electrophilic and nucleophilic sites within a molecule. nih.gov For example, areas with negative potential, often around electronegative atoms like oxygen, indicate favorable sites for electrophilic attacks. nih.gov While specific calculations for 1,2-dicyclohexylethane are not detailed in the provided results, these standard computational techniques are applicable to determine its electronic characteristics. The Automated Topology Builder (ATB) and Repository can be used to generate topologies for molecular dynamics simulations, which may include fragment-based charge assignments, although in some cases, these may not be available. uq.edu.au

Table 1: Calculated Electronic Properties of a Related Compound (Dinaphthodiospyrol S)

PropertyValue (eV)
HOMO Energy-6.39
LUMO Energy-3.51
Energy Gap2.88

This table is based on data for a different molecule and serves as an example of typical calculations. nih.gov

Computational chemistry plays a vital role in understanding and predicting the outcomes of chemical reactions. escholarship.org Theoretical calculations can rationalize experimental observations, especially when the results are counterintuitive. escholarship.org For instance, in transition metal-catalyzed carbocyclization reactions, which are used to assemble complex cyclic molecules, understanding the stereoselectivity is crucial. rsc.org While challenging, especially with highly substituted alkenes, computational models can provide insights into the reaction mechanisms. rsc.org

For derivatives of this compound, such as (1S,2S)-1,2-dicyclohexylethane-1,2-diamine, the compound acts as a chiral ligand in asymmetric synthesis. Its coordination with metal centers facilitates enantioselective reactions. Computational studies can help in understanding these interactions and predicting the stereochemical outcome.

The conformational analysis of substituted cyclohexanes is a classic topic in stereochemistry. For 1,2-disubstituted cyclohexanes, the relative stability of different conformers (e.g., diequatorial, diaxial, and axial-equatorial) is of great interest. youtube.comyoutube.com The diequatorial conformer is generally the most stable due to the minimization of steric strain. researchgate.net

For this compound, the two cyclohexyl rings can exist in various spatial arrangements relative to each other. The stability of these conformers is influenced by steric interactions between the bulky cyclohexyl groups. In the case of S,S-1,2-dicyclohexylethane-1,2-diol, different conformations have been observed in its crystal structures. researchgate.net The study of these conformations through Newman projections helps in understanding the rotational isomers around the central carbon-carbon bond. researchgate.net

Table 2: Stability Order of 1,2-Disubstituted Cyclohexane (B81311) Conformers

ConformationRelative StabilityReason
Diequatorial (ee)Most StableMinimizes steric interactions. youtube.comresearchgate.net
Axial-Equatorial (ae)IntermediateSome steric strain present. youtube.com
Diaxial (aa)Least StableSignificant steric (gauche-butane) interactions. youtube.com

This table presents a general trend for 1,2-disubstituted cyclohexanes.

Graph Theory and Topological Indices

In the realm of computational and mathematical chemistry, molecular structures can be represented as graphs, where atoms serve as vertices and chemical bonds as edges. derpharmachemica.com This approach, known as chemical graph theory, allows for the calculation of numerical descriptors called topological indices. wikipedia.org A topological index is a numeric value derived from the molecular graph that characterizes the molecule's topology. wikipedia.orgresearchgate.net These indices are graph invariants, meaning they remain constant regardless of how the graph is drawn or labeled. wikipedia.org They are powerful tools in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the chemical structure of a molecule with its biological activity or physical properties. wikipedia.org

Topological indices are calculated from the graph representation of a molecule, typically ignoring hydrogen atoms. wikipedia.org The simplest indices consider only the connectivity of the atoms, while more complex versions can account for factors like bond types and atom identities. wikipedia.org The process often involves creating a distance or adjacency matrix that describes the connections between atoms, which is then mathematically processed to yield a single numerical value. wikipedia.org Among the earliest and most widely studied topological indices are the Wiener index and its generalization, the Hyper-Wiener index. wikipedia.orgkg.ac.rs

Calculation of Wiener Index, Hyper-Wiener Index, and Related Descriptors

The Wiener index (W) , introduced by Harry Wiener in 1947, is the pioneering topological index. wikipedia.orggithub.io It is defined as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in a molecular graph. wikipedia.org The calculation is typically performed using the distance matrix of the graph, where each entry dij represents the number of bonds in the shortest path between atom i and atom j. The Wiener index is the sum of all entries in the upper or lower triangle of this matrix. youtube.com

The Hyper-Wiener index (WW) is a more discriminating descriptor proposed by Milan Randić and later generalized by Klein, Lukovits, and Gutman. kg.ac.rswikipedia.org It provides a more detailed characterization of the molecule's branching. The Hyper-Wiener index is calculated as the sum of the distances and the square of the distances between all pairs of vertices in the graph. wikipedia.org The formula is:

WW(G) = ½ Σu,v (d(u,v) + d(u,v)²)

where d(u,v) is the distance between vertices u and v. wikipedia.org These indices quantify the topology of a molecule like this compound, encoding information about its size and the degree of branching in its structure.

To illustrate the calculation for this compound, one would first construct its hydrogen-suppressed molecular graph, which consists of 14 carbon atoms (two six-membered rings connected by a two-carbon chain). A distance matrix would be generated, detailing the shortest bond-path between every pair of these 14 atoms. The sum of these distances would yield the Wiener index. The Hyper-Wiener index would be calculated by summing both the distance and the square of the distance for each pair.

Table 1: Topological Index Descriptors

Descriptor Definition General Formula
Wiener Index (W) Sum of the shortest path lengths between all pairs of vertices. wikipedia.org W(G) = ½ Σi,j dij

| Hyper-Wiener Index (WW) | Sum of the distances and the squares of distances between all pairs of vertices. wikipedia.org | WW(G) = ½ Σu,v (d(u,v) + d(u,v)²) |

Note: The table provides the general formulas for calculating these indices for any given molecular graph G. Specific values for this compound require detailed graph construction and matrix calculation.

Thermodynamic Analyses of Chemical Transformations

Thermodynamic analysis is crucial for understanding the feasibility, energy requirements, and equilibrium position of chemical reactions. For molecules like this compound, which are part of Liquid Organic Hydrogen Carrier (LOHC) systems, the key transformations are hydrogenation and dehydrogenation. nih.govnih.gov These processes involve the addition and removal of hydrogen, respectively. The thermodynamics of these reactions, particularly the enthalpy of reaction (ΔH), dictate the heat that must be supplied for hydrogen release (dehydrogenation) or removed during hydrogen storage (hydrogenation). nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the thermodynamic properties of these transformations. mdpi.com These calculations can predict reaction enthalpies and help determine how factors like temperature and pressure influence the equilibrium of the reaction. nih.govmdpi.com

Hydrogenation Enthalpies and Dehydrogenation Equilibria

The hydrogenation of an aromatic precursor (like 1,2-diphenylethane) to form this compound is an exothermic process, releasing heat. Conversely, the dehydrogenation of this compound to release hydrogen is an endothermic process, requiring a significant energy input to proceed. mdpi.com The enthalpy of reaction is a critical parameter for the design and optimization of hydrogen storage and release technologies. nih.gov

The position of the chemical equilibrium between the hydrogenated and dehydrogenated forms is governed by temperature and hydrogen pressure. According to Le Chatelier's principle, for the endothermic dehydrogenation reaction, increasing the temperature will shift the equilibrium towards the products (the dehydrogenated aromatic compound and H₂). mdpi.com Studies on similar LOHC systems, such as those involving indole (B1671886) derivatives or cyclohexane, show that dehydrogenation is typically favored at high temperatures (e.g., >190-250°C), while hydrogenation is favored at lower temperatures and higher hydrogen pressures. nih.govnih.govmdpi.com For instance, the complete dehydrogenation of perhydro-1,2-dimethyl-indole can be achieved at 200°C, while its full hydrogenation occurs at 140°C and elevated pressure. nih.gov This temperature-dependent equilibrium is fundamental to the operation of LOHC systems.

Table 2: Thermodynamic Parameters for Hydrogenation/Dehydrogenation

Transformation Reaction Type Enthalpy Change (ΔH) Favorable Conditions
Hydrogenation Exothermic Negative Lower Temperature, Higher H₂ Pressure

| Dehydrogenation | Endothermic | Positive | Higher Temperature, Lower H₂ Pressure |

Note: This table presents the general thermodynamic characteristics for the hydrogenation/dehydrogenation of LOHC systems. The exact enthalpy values are specific to the particular chemical compounds involved.

Applications of 1,2 Dicyclohexylethane Derivatives in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The C₂-symmetric backbone of certain 1,2-dicyclohexylethane derivatives provides a powerful platform for inducing chirality in chemical reactions. This has led to their widespread use in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Chiral (1R,2R)-1,2-dicyclohexylethane-1,2-diol, often abbreviated as DICHED, is recognized as a superior chiral auxiliary and director for syntheses involving boronic esters. uni-saarland.denih.gov Although its preparation can be costly, its effectiveness in controlling the stereochemical outcome of reactions justifies its use in many high-value synthetic applications. chemrxiv.org The C₂-symmetrical nature of DICHED is crucial, as it allows for the creation of a highly organized and predictable chiral environment around a reactive center, leading to excellent levels of diastereoselectivity in subsequent transformations. uni-saarland.de

Matteson homologation is a powerful, iterative process for the stereoselective synthesis of complex molecules by extending a carbon chain one carbon at a time, with each step generating a new stereocenter. uni-saarland.deuni-saarland.de Derivatives of this compound play a critical role in this process, typically as the chiral diol component of a boronic ester.

The accepted mechanism involves the addition of a carbenoid, such as (dichloromethyl)lithium, to a chiral boronic ester derived from DICHED. uni-saarland.de This forms a tetrahedral boronate complex. uni-saarland.de This is followed by a 1,2-metallate rearrangement, where a substituent migrates from the boron atom to the adjacent carbon, creating a new carbon-carbon bond and a new stereocenter. bristol.ac.uk The stereochemistry of this new center is almost entirely controlled by the chiral diol auxiliary. uni-saarland.de This process can be repeated, allowing for the programmed construction of multiple adjacent stereocenters in a 1,2-anti configuration. uni-saarland.de This methodology has been successfully applied to the synthesis of complex polyketide fragments, such as that found in the marine natural product Doliculide. uni-saarland.deresearchgate.net

Reaction Key Reagent Chiral Auxiliary Outcome Reference
Matteson Homologation(Dichloromethyl)lithium(1R,2R)-1,2-Dicyclohexylethane-1,2-diolIterative formation of 1,2-anti configured stereocenters uni-saarland.de
Synthesis of Doliculide FragmentBoronic Esters, Grignard Reagents(1R,2R)-1,2-Dicyclohexylethane-1,2-diolHighly stereoselective synthesis of a polyketide with 5 stereogenic centers uni-saarland.deresearchgate.net

Beyond classical homologation, this compound derivatives are central to modern enantioconvergent strategies. chemrxiv.org These methods allow for the asymmetric construction of diverse tertiary chiral centers by using readily accessible racemic carbenoids as building blocks. chemrxiv.orgsynthical.com An enantioconvergent approach for the direct insertion of various substituted carbenoids into carbon-boron bonds has been developed. chemrxiv.org

In this process, the enantioselectivity is determined during the initial, irreversible addition of the carbenoid to form a boronate anion. chemrxiv.org This is followed by a stereospecific 1,2-migration, or boronate rearrangement, to furnish the homologated product. chemrxiv.org This strategy provides a powerful alternative to desymmetrization or the use of enantioenriched carbenoids, expanding the potential to access a wide array of chiral centers. chemrxiv.org

Synthetic Intermediates for Complex Molecule Construction

The this compound scaffold is not only a controller of chirality but also a robust structural component. Its derivatives serve as versatile synthetic intermediates for building complex molecules, where the dicyclohexyl moiety can be retained in the final structure or act as a temporary scaffold. ontosight.ai

The iterative nature of the Matteson homologation, directed by chiral this compound-1,2-diol, is a prime example of stereoselective chain extension. uni-saarland.dersc.org This protocol allows for the introduction of a wide variety of substituents at different positions along a growing carbon chain, making it highly suitable for synthesizing polyfunctionalized compounds. uni-saarland.de This method has been used to prepare polyunsaturated alkyl boronic esters, which are valuable precursors for constructing five- and six-membered carbocycles through subsequent reactions like ring-closing metathesis. rsc.org

Specific functionalized analogues of this compound are important building blocks and ligands in their own right. Their synthesis often proceeds from other derivatives of the core structure.

This compound-1,2-diones: These diketones are valuable precursors for creating other useful compounds, particularly diamines. The synthesis of 1,2-dicyclohexylethanedione can be envisioned through the oxidation of the corresponding diol, this compound-1,2-diol. The resulting dione (B5365651) is a key intermediate that can be condensed with amines to form diimines.

This compound-1,2-diamines: Chiral 1,2-diamines are widely used as ligands in asymmetric synthesis and catalysis. arkat-usa.orgorganic-chemistry.org The (1S,2S)-1,2-dicyclohexylethane-1,2-diamine, for example, is synthesized from 1,2-dicyclohexylethanedione. The process involves condensing the dione with an amine source like ammonium (B1175870) acetate (B1210297) to form a diimine, which is then reduced to yield the target diamine. Chiral diamines like these are also building blocks for biologically active molecules.

Target Compound Starting Material Key Reagents/Steps Reference
This compound-1,2-diamine1,2-dicyclohexylethanedione1. Condensation with ammonium acetate (forms diimine) 2. Reduction
trans-1,2-diaminocyclohexane derivativesCyclohexene (B86901) oxide1. Ring opening with amine (forms amino alcohol) 2. Formation and in-situ opening of aziridinium (B1262131) ion arkat-usa.org

Material Science Applications of 1,2 Dicyclohexylethane and Its Analogues

Role in Polymer Chemistry and Materials Development

1,2-Dicyclohexylethane and its functionalized analogues serve as building blocks in polymer chemistry, particularly where specific stereochemistry and thermal stability are required. ontosight.ai The rigid and bulky nature of the dicyclohexyl moiety can impart desirable properties such as increased glass transition temperature (Tg), improved mechanical strength, and enhanced thermal stability to a polymer matrix.

Derivatives like (1S,2S)-1,2-dicyclohexylethane-1,2-diamine are of particular interest in the synthesis of specialty polymers. The chiral nature of this diamine makes it a valuable monomer for producing stereoregular polymers. These polymers, with their well-defined three-dimensional structures, can exhibit unique optical properties or serve as chiral stationary phases in separation sciences. The synthesis of polymers using such specific building blocks allows for precise control over the material's final properties.

The incorporation of the this compound structure into a polymer backbone can disrupt close chain packing, leading to materials with modified solubility and processing characteristics. Its derivatives are utilized in the production of high-performance resins and other advanced materials where durability and a specific molecular architecture are crucial. ontosight.ai

Research on Liquid Organic Hydrogen Carriers (LOHCs)

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe and efficient storage and transportation of hydrogen. taylorandfrancis.com The core principle of LOHC technology involves the reversible hydrogenation and dehydrogenation of an organic substrate. youtube.com In its hydrogen-lean (unsaturated) form, the LOHC can be "charged" with hydrogen through a catalytic hydrogenation reaction. The resulting hydrogen-rich (saturated) molecule, which is typically stable and non-flammable at ambient conditions, can then be transported. taylorandfrancis.comyoutube.com To release the stored hydrogen, the saturated carrier undergoes a catalytic dehydrogenation reaction, regenerating the original unsaturated molecule for reuse in a closed loop. youtube.com

Compounds like this compound are considered hydrogen-rich molecules in potential LOHC systems. Its corresponding dehydrogenated analogue would be 1,2-diphenylethane (B90400) (bibenzyl). The dicyclohexyl structure is of interest because it is a fully saturated hydrocarbon, capable of carrying a significant amount of hydrogen. ontosight.airesearchgate.net Research in this area focuses on finding LOHC systems with high hydrogen storage capacity, favorable thermodynamics, and fast kinetics for both the hydrogenation and dehydrogenation steps. taylorandfrancis.com While systems based on toluene/methylcyclohexane are widely studied, the exploration of other molecules like alkyl-cyclohexanes is crucial for optimizing properties such as a lower dehydrogenation temperature and managing potential side reactions. youtube.comresearchgate.net

Thermodynamic Considerations for Hydrogen Storage and Release

The feasibility of an LOHC system is heavily dependent on the thermodynamics of the dehydrogenation reaction, which is the hydrogen release step. This process is typically endothermic, meaning it requires an input of energy (heat). mdpi.com The key thermodynamic parameters are the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction. A lower reaction enthalpy is desirable as it reduces the energy penalty for releasing the hydrogen.

The dehydrogenation of saturated cycloalkanes to their aromatic counterparts is a central focus of thermodynamic studies. For instance, the dehydrogenation of cyclohexene (B86901) to benzene (B151609) is an endothermic reaction with a calculated enthalpy change (ΔH) of 26.9 kJ mol⁻¹. researchgate.net Similarly, studies on the dehydrogenation of 1,2-cyclohexanediol, a related cyclic compound, also show that all steps of dehydrogenation are endothermic. mdpi.com

For alkyl-substituted cyclohexanes, the specific structure influences the reaction enthalpy. The lack of consistent, reliable experimental data for many of these compounds, including dicyclohexyl-methane and by extension this compound, has been identified as a challenge in the field, prompting research using quantum-chemical methods to estimate these crucial values. researchgate.net

Thermodynamic Data for Relevant Dehydrogenation Reactions
ReactionReactantProductΔH (kJ mol⁻¹)ΔG (kJ mol⁻¹)ConditionsReference
DehydrogenationCyclohexeneBenzene + 2 H₂26.9-10.4240 °C researchgate.net
HydrogenationCyclohexeneCyclohexane (B81311)-24.7-6.9240 °C researchgate.net
Dehydrogenation Step 11,2-Cyclohexanediol2-Hydroxy Cyclohexanone + H₂EndothermicN/AGas Phase (Calculated) mdpi.com
Dehydrogenation Step 22-Hydroxy Cyclohexanone2-Hydroxy-2-cyclohexen-1-one + H₂Endothermic (Largest heat absorption)N/AGas Phase (Calculated) mdpi.com

N/A: Not available in the cited source.

Development of Molecular Models for Liquid Crystalline Phases

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. tcichemicals.com Molecules that form liquid crystal phases (mesogens) are typically anisotropic, often having a rigid, elongated (calamitic) or disk-like (discotic) shape. tcichemicals.comresearchgate.net This molecular shape allows for the formation of ordered structures where the molecules have long-range orientational order, but not necessarily long-range positional order. researchgate.net

The development of molecular models for liquid crystalline phases involves understanding how molecular structure dictates the type of phase formed (e.g., nematic, smectic, cholesteric). researchgate.netlibretexts.org The structure of this compound, with its two rigid cyclohexyl groups, provides a foundational element for designing new liquid crystal molecules. While this compound itself is not a liquid crystal, its bicyclohexane core is a key component in many known liquid crystal materials. researchgate.net Phenylcyclohexane and bicyclohexane-substituted compounds are valued as components in liquid crystal mixtures because they can contribute to a low viscosity, which enables faster switching times in display applications. researchgate.net

Researchers can modify the this compound structure, for example, by introducing polar groups or extending the molecular length with other rigid units, to induce and control liquid crystalline behavior. The goal is to create molecules that self-assemble into specific mesophases with desired optical and electrical properties. The study of how these molecules interact and pack provides insight into the fundamental principles of self-assembly and is crucial for designing new "smart" materials that respond to external stimuli like electric fields or temperature changes. nih.gov

Common Thermotropic Liquid Crystal Phases and Favorable Molecular Features
PhaseDescription of Molecular OrderingFavorable Molecular Features
NematicMolecules have long-range orientational order (aligned along a common axis, the director) but no positional order. researchgate.netRigid, rod-shaped (calamitic) molecules. tcichemicals.com
SmecticMolecules have orientational order and are also arranged in layers (positional order in one dimension). libretexts.orgRod-shaped molecules with stronger intermolecular attractions. tcichemicals.com
Cholesteric (Chiral Nematic)Molecules are arranged in layers, with the director in each layer slightly twisted relative to the layer above and below, forming a helix. libretexts.orgChiral (handed) molecules. tcichemicals.com

Advanced Analytical Methodologies in 1,2 Dicyclohexylethane Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 1,2-dicyclohexylethane, primarily for isolating the compound and assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. chemcoplus.co.jp In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. chemcoplus.co.jp The separation is based on factors like boiling point and polarity, causing different compounds to elute at distinct retention times. chemcoplus.co.jplibretexts.org

GC is exceptionally effective for verifying the purity of a this compound sample. libretexts.org A highly pure sample will ideally produce a single, prominent peak in the resulting chromatogram. libretexts.org The presence of additional peaks indicates impurities, and the area under each peak can be used for quantitative analysis to determine the relative concentration of each component. researchgate.net For instance, the analysis of commercial "hexanes" by GC reveals multiple peaks corresponding to different isomers, whereas a sample of pure n-hexane shows one major peak. libretexts.org This same principle is applied to assess the purity of this compound, guarding against the presence of isomers or residual reactants from its synthesis.

The retention time of a compound is a characteristic feature under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). For this compound, experimental retention indices, such as the Kovats retention index, have been determined on various stationary phases, which aids in its identification in complex mixtures. nih.gov

Table 1: Gas Chromatography Data for this compound

Parameter Value Stationary Phase Type
Kovats Retention Index 1498, 1529, 1490, 1507, 1515 Standard Non-Polar
Kovats Retention Index 1486.9, 1495, 1496.3, 1501, 1544 Semi-Standard Non-Polar

Data sourced from PubChem. nih.gov

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about a substance's structure and composition. For this compound, several spectroscopic techniques are crucial for detailed characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. wpmucdn.comslideshare.net It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). core.ac.uk

For this compound, ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. ruc.dk More advanced, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the ethane (B1197151) bridge linking the two cyclohexane (B81311) rings. core.ac.uk These methods are essential to definitively distinguish this compound from its structural isomers. The analysis of a related compound, (1R,2R)-1,2-dicyclohexylethane-1,2-diol, was confirmed using NMR and GC/MS, highlighting the standard application of this technique.

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-siegen.de By passing X-rays through a single crystal of a compound, a unique diffraction pattern is generated. researchgate.net The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. uni-siegen.de

In the context of this compound, XRD analysis would provide unambiguous proof of its molecular structure in the solid state. It would reveal the specific conformation of the cyclohexane rings (e.g., chair, boat, or twist-boat) and the rotational angle about the central carbon-carbon bond of the ethane linker. This information is critical for understanding the steric interactions and packing forces within the crystal lattice. While obtaining a suitable single crystal can be a challenge, the data from XRD is considered the gold standard for structural determination. soton.ac.uk

Table 2: Crystallographic Data Parameters from a General X-ray Diffraction Experiment

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. uni-siegen.de
Space Group The space group provides a complete description of the symmetry elements within the crystal. uni-siegen.de
Unit Cell Dimensions These are the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). uni-siegen.de
Atomic Coordinates The fractional coordinates (x, y, z) that define the position of each atom within the unit cell. uni-siegen.de
Bond Lengths & Angles Precise measurements of the distances between bonded atoms and the angles they form.

This table represents typical parameters obtained from an XRD experiment.

Raman spectroscopy is a vibrational spectroscopy technique that provides a specific chemical fingerprint of a molecule. naun.org It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting Raman spectrum consists of peaks at frequencies that correspond to the vibrational modes of the molecule's chemical bonds (e.g., C-C and C-H stretching and bending). nih.gov

For this compound, Raman spectroscopy serves as a powerful tool for molecular identification. naun.org The spectrum is highly specific and can be used to distinguish it from other hydrocarbons, including isomers with different substitution patterns on the cyclohexane rings. It is complementary to infrared (IR) spectroscopy and is particularly adept at detecting vibrations of non-polar bonds, which are abundant in this compound. naun.orgavantesusa.com Its advantages include minimal sample preparation and the ability to perform non-destructive analysis. naun.org

Integration of Computational Methods with Experimental Analytical Data

The synergy between experimental analytical data and computational methods has become a cornerstone of modern chemical research. ruc.dk For this compound, computational chemistry tools are used to predict and rationalize experimental findings.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (Raman and IR). researchgate.net These predicted spectra can be compared with experimental spectra to aid in structural assignment. ruc.dk Furthermore, computational methods are used to explore the conformational landscape of flexible molecules like this compound, calculating the relative energies of different conformers (e.g., anti vs. gauche orientations of the cyclohexyl groups).

A powerful approach involves generating a set of all possible structures for a given molecular formula and then using computational methods to predict the NMR spectra for each candidate. ruc.dk The predicted spectrum that best matches the experimental data points to the correct structure. This integration is also vital in refining crystal structures from X-ray diffraction data and in developing molecular force fields for molecular dynamics (MD) simulations, which can model the behavior of this compound in various environments.

Q & A

Basic: What spectroscopic methods are most effective for determining the structure of 1,2-Dicyclohexylethane, and how should data be interpreted?

Methodological Answer:
this compound’s structure can be confirmed via ¹H NMR spectroscopy . Key diagnostic signals include:

  • δ 1.70–1.62 (m, 10H) : Cyclohexyl ring axial/equatorial protons.
  • δ 1.26–1.12 (m, 12H) : Cyclohexyl CH₂ groups adjacent to the ethane bridge.
  • δ 0.89–0.84 (m, 4H) : Terminal cyclohexyl CH₂ groups.
    Compare experimental spectra with literature references to validate purity and stereochemical consistency. For complex splitting patterns, use computational tools (e.g., DFT simulations) to model proton environments .

Basic: What catalytic systems are effective for synthesizing this compound, and what are their mechanistic implications?

Methodological Answer:
The Birch-type reduction using zero-valent iron (Fe) and platinum on carbon (Pt/C) in 2-propanol is a robust method (99% yield). Key steps:

  • Fe acts as a reducing agent, while Pt/C facilitates hydrogen transfer.
  • Solvent choice (2-propanol vs. water) impacts proton availability and reaction kinetics.
    Monitor reaction progress via GC-MS or TLC. Adjust catalyst loading (5 mol% Fe/Pt/C) to balance cost and efficiency .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

Methodological Answer:

  • Temperature : Conduct trials between 60–100°C to identify optimal thermal stability.
  • Solvent Ratio : Vary 2-propanol/water ratios (e.g., 2:1 vs. 1:1) to modulate proton donor capacity.
  • Catalyst Regeneration : Test Fe/Pt/C recyclability by washing with dilute HCl and reductive annealing.
    Use a response surface methodology (RSM) design to model interactions between variables and identify Pareto-optimal conditions .

Advanced: How should researchers resolve discrepancies between experimental NMR data and literature values for this compound?

Methodological Answer:

  • Variable Temperature NMR : Assess dynamic conformational changes in cyclohexyl groups (e.g., chair flipping).
  • Isotopic Labeling : Introduce deuterated solvents (CDCl₃) to eliminate solvent-proton interference.
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., stilbene derivatives) that may skew integration ratios.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Basic: What IUPAC nomenclature rules apply to this compound, and how are substituents prioritized?

Methodological Answer:

  • Rule 1 : When cyclohexyl substituents are smaller than the parent chain, they are treated as substituents.
  • Rule 2 : For multiple cyclohexyl groups, use numerical prefixes (di-, tri-) and list substituents alphabetically.
    Example: “this compound” reflects two cyclohexyl groups on ethane at positions 1 and 2. Avoid abbreviations; use full substituent names in publications .

Advanced: What mechanistic insights explain the role of zero-valent iron in Birch-type reductions for this compound?

Methodological Answer:

  • Electron Transfer : Fe⁰ donates electrons to aromatic rings, initiating radical anion intermediates.
  • Protonation : Solvent (2-propanol) provides protons for hydrogenation, forming saturated cyclohexyl groups.
  • Synergistic Catalysis : Pt/C enhances H₂ dissociation, accelerating hydrogen transfer.
    Propose a heterogeneous-homogeneous dual mechanism and validate via kinetic isotope effect (KIE) studies .

Basic: What purification techniques are recommended for isolating this compound post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate non-polar byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product.
  • Rotary Evaporation : Remove low-boiling solvents under reduced pressure (40–50°C, 10 mmHg).
    Validate purity via melting point analysis and GC-MS .

Advanced: How can substituent effects on cyclohexyl groups be systematically studied to modify this compound’s properties?

Methodological Answer:

  • Substituent Screening : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to cyclohexyl rings.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varied substituent conditions.
  • Computational Modeling : Apply DFT to predict steric/electronic effects on ethane bridge conformation.
    Correlate findings with Hammett constants (σ) to quantify substituent influence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.